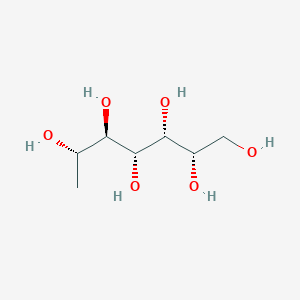
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol can be achieved through several methods:
Hydrogenation of Heptose: One common method involves the catalytic hydrogenation of heptose sugars. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions.
Reduction of Heptane-1,2,3,4,5,6-hexaone: Another method involves the reduction of heptane-1,2,3,4,5,6-hexaone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out through the catalytic hydrogenation of heptose sugars. This method is preferred due to its efficiency and scalability. The process involves the use of a continuous flow reactor where the heptose solution is passed over a fixed bed of metal catalyst under controlled conditions of temperature and pressure.
化学反応の分析
Types of Reactions
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form heptane-1,2,3,4,5,6-hexanoic acid.
Esterification: The hydroxyl groups can react with carboxylic acids or acid anhydrides to form esters.
Dehydration: Under acidic conditions, the compound can undergo dehydration to form cyclic ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Reagents such as acetic anhydride or acetyl chloride are commonly used.
Dehydration: Concentrated sulfuric acid or phosphoric acid can be used as dehydrating agents.
Major Products
Oxidation: Heptane-1,2,3,4,5,6-hexanoic acid.
Esterification: Various heptane-1,2,3,4,5,6-hexaol esters.
Dehydration: Cyclic ethers such as tetrahydrofuran derivatives.
科学的研究の応用
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on human health.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of (2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites.
Cell Signaling: It may influence cell signaling pathways by interacting with specific receptors or enzymes.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing antioxidant benefits.
類似化合物との比較
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol can be compared with other sugar alcohols such as:
Sorbitol: A six-carbon sugar alcohol with similar properties but different stereochemistry.
Mannitol: Another six-carbon sugar alcohol used as a diuretic and sweetener.
Xylitol: A five-carbon sugar alcohol commonly used in sugar-free products.
Uniqueness
Structure: this compound has a unique seven-carbon backbone with six hydroxyl groups, distinguishing it from other sugar alcohols.
特性
分子式 |
C7H16O6 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
(2S,3R,4R,5R,6S)-heptane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C7H16O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h3-13H,2H2,1H3/t3-,4-,5+,6+,7+/m0/s1 |
InChIキー |
CCLARULDIPFTCP-PAMBMQIZSA-N |
異性体SMILES |
C[C@@H]([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |
正規SMILES |
CC(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


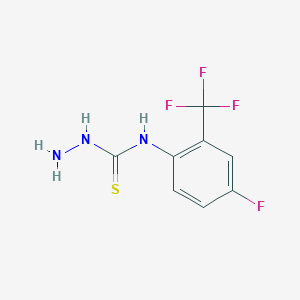
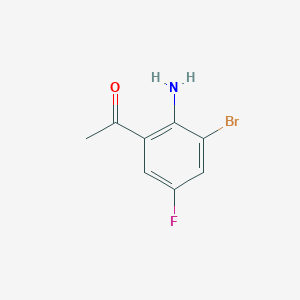
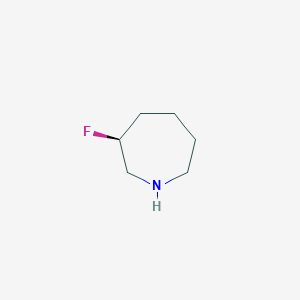
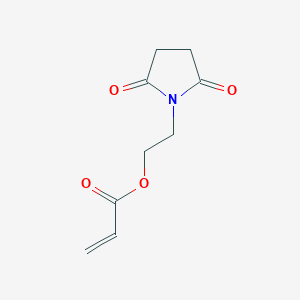
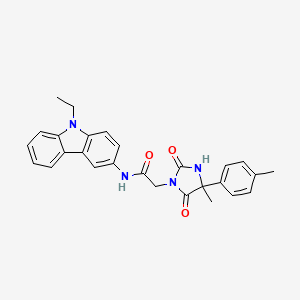
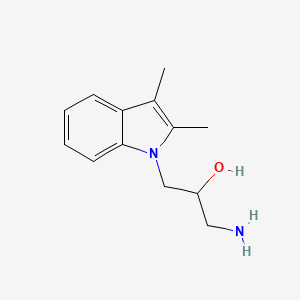
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)

![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)

![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)

